

The Role of IM156 in Mitochondrial Protein Complex I Inhibition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 is a novel and potent biguanide that acts as a selective inhibitor of mitochondrial protein complex I (also known as NADH:ubiquinone oxidoreductase or PC1).[1][2] As a critical component of the electron transport chain, complex I plays a central role in cellular energy production through oxidative phosphorylation (OXPHOS). By targeting this complex, IM156 disrupts mitochondrial respiration, leading to a cascade of metabolic and signaling events that are of significant interest in the fields of oncology and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of IM156, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

IM156 has demonstrated greater potency than other biguanides, such as metformin and phenformin, in inhibiting OXPHOS.[2] This increased potency allows for a more thorough investigation of the therapeutic potential of complex I inhibition. Preclinical studies have shown the efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[3] Furthermore, a Phase 1 clinical trial in patients with solid tumors has been successfully completed, establishing a recommended Phase 2 dose.[3][4]

Mechanism of Action

IM156 exerts its primary effect by directly inhibiting the enzymatic activity of mitochondrial complex I. This inhibition curtails the transfer of electrons from NADH to ubiquinone, a critical



step in the electron transport chain. The immediate consequences of this action are a reduction in the mitochondrial oxygen consumption rate (OCR) and a decrease in ATP synthesis.

The reduction in cellular ATP levels leads to an increase in the AMP:ATP ratio, a key indicator of cellular energy stress. This shift in the energy balance activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][5] IM156 has been shown to be approximately 60-fold more potent than metformin in activating AMPK.[1]

Activated AMPK, in turn, initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin (mTOR) pathway.[6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting mTOR, IM156 can suppress the growth and proliferation of cancer cells. The downstream effectors of mTOR, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), are key mediators of this anti-proliferative effect.[7][8]

Data Presentation

The following tables summarize the quantitative data available for IM156, highlighting its potency in inhibiting mitochondrial function and related cellular processes.

Parameter	Cell Line/System	IC50 Value	Reference
TGF-β-induced Oxygen Consumption Rate (OCR) Inhibition	WI-38 (Human Pulmonary Fibroblasts)	14.7 ± 0.1 μM	[1]
α-SMA Expression Inhibition	WI-38 (Human Pulmonary Fibroblasts)	13.2 - 21.3 μΜ	[1]
COL1A1 Deposition Inhibition	WI-38 (Human Pulmonary Fibroblasts)	13.2 - 21.3 μΜ	[1]

Parameter	Comparison	Fold Difference	Reference
AMPK Phosphorylation	IM156 vs. Metformin	~60-fold more potent	[1]



Note: Further research is needed to establish a comprehensive profile of IC50 values for IM156 in a wider range of cancer cell lines for both OCR inhibition and cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of IM156 on mitochondrial function and cellular signaling.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for the Agilent Seahorse XF96 or similar extracellular flux analyzers.

Materials:

- Seahorse XF96 cell culture microplates
- Seahorse XF Calibrant
- Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
- IM156 stock solution
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF96 microplate at a predetermined optimal density and allow them to adhere overnight.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
- Compound Preparation: Prepare a stock solution of IM156 in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the assay medium. Prepare mitochondrial stress test compounds according to the manufacturer's instructions.



Assay Setup:

- On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
- Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
- Load the hydrated sensor cartridge with the mitochondrial stress test compounds and IM156 (or vehicle control) into the appropriate injection ports.
- Seahorse XF Analyzer Operation:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the assay protocol.
 - The instrument will measure baseline OCR before sequentially injecting IM156, followed by oligomycin, FCCP, and rotenone/antimycin A.
- Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of IM156 is quantified by comparing the OCR in treated versus untreated wells.

Mitochondrial Complex I Activity Assay

This biochemical assay measures the specific activity of complex I in isolated mitochondria.

Materials:

- Isolated mitochondria from cells or tissue
- Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
- NADH
- Ubiquinone (Coenzyme Q1)
- Rotenone (Complex I inhibitor for control)
- IM156 stock solution



Spectrophotometer

Procedure:

- Mitochondrial Isolation: Isolate mitochondria from control and IM156-treated cells using a standard differential centrifugation protocol.
- Protein Quantification: Determine the protein concentration of the mitochondrial preparations using a standard method (e.g., BCA assay).
- Assay Reaction:
 - In a cuvette, add assay buffer, ubiquinone, and a standardized amount of mitochondrial protein.
 - Add IM156 at various concentrations to different cuvettes. Include a vehicle control and a
 positive control with rotenone.
 - o Initiate the reaction by adding NADH.
- Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
- Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve). The complex I-specific activity is the rotenone-sensitive rate. Determine the IC50 of IM156 by plotting the percentage of inhibition against the log of the IM156 concentration.

Cellular ATP Level Measurement

This assay quantifies the total cellular ATP content.

Materials:

- Cells cultured in multi-well plates
- ATP releasing agent (e.g., trichloroacetic acid or a commercial lysis buffer)



- ATP assay kit (luciferin/luciferase-based)
- Luminometer

Procedure:

- Cell Treatment: Treat cells with various concentrations of IM156 or vehicle control for the desired duration.
- ATP Extraction:
 - Wash the cells with cold PBS.
 - Lyse the cells using an ATP releasing agent to release intracellular ATP.
- Luminescence Measurement:
 - Transfer the cell lysate to a luminometer-compatible plate.
 - Add the ATP assay reagent (containing luciferin and luciferase) to each well.
 - Immediately measure the luminescence using a luminometer.
- Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.

Western Blot for Phospho-AMPK (Thr172)

This method detects the activation of AMPK by measuring the phosphorylation of its α -subunit at Threonine 172.

Materials:

- Cells treated with IM156
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA)



- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

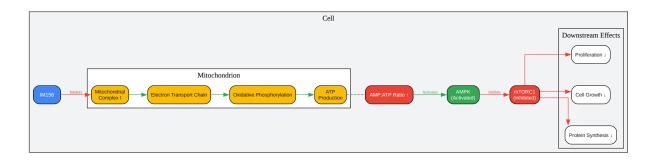
- Cell Lysis and Protein Quantification: Lyse the IM156-treated and control cells and determine the protein concentration.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-AMPK α (Thr172) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.

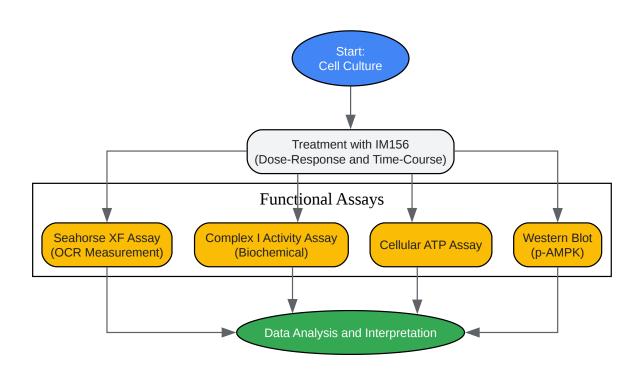


- Strip the membrane and re-probe with an antibody against total AMPKα for normalization.
- Quantify the band intensities to determine the fold-increase in AMPK phosphorylation.

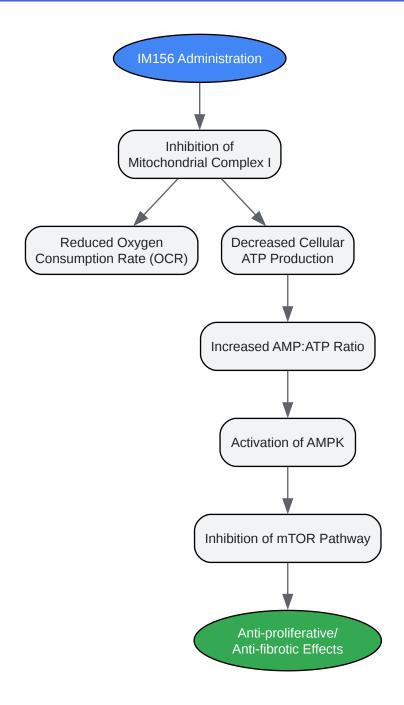
Mandatory Visualizations Signaling Pathway of IM156











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